molecular formula C15H20BrNO2 B13973712 Tert-butyl (6-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate

Tert-butyl (6-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate

Cat. No.: B13973712
M. Wt: 326.23 g/mol
InChI Key: JVUOGOODOLRWDF-UHFFFAOYSA-N
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Description

(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester is a chemical compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, making it a brominated derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the bromination of 1,2,3,4-tetrahydronaphthalene to introduce the bromine atom at the desired position. This is followed by the reaction with carbamic acid and 1,1-dimethylethyl ester under controlled conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which (6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets. The bromine atom and the carbamic acid ester group play crucial roles in these interactions, affecting the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the bromine atom and the carbamic acid ester group makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-13-6-4-5-10-9-11(16)7-8-12(10)13/h7-9,13H,4-6H2,1-3H3,(H,17,18)

InChI Key

JVUOGOODOLRWDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2=C1C=CC(=C2)Br

Origin of Product

United States

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